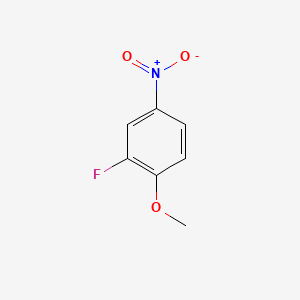

2-Fluoro-4-nitroanisole

Vue d'ensemble

Description

2-Fluoro-4-nitroanisole is an organic compound with the molecular formula C7H6FNO3. It is a derivative of anisole, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Direct Fluorination of 4-Nitroanisole

Method Overview

This method involves the selective fluorination of 4-nitroanisole. A fluorinating agent such as Selectfluor or a similar reagent is used to introduce the fluorine atom at the ortho position relative to the nitro group.

Procedure

- Reactants : 4-Nitroanisole and a fluorinating agent (e.g., Selectfluor).

- Solvent : Acetonitrile or dichloromethane.

- Reaction Conditions : The reaction is typically conducted at room temperature under an inert atmosphere.

- Workup : The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated.

Advantages

- Straightforward and efficient.

- High regioselectivity for fluorination.

Limitations

- Requires specific fluorinating agents, which may be costly or hazardous.

Nucleophilic Substitution on 2-Fluoro-4-nitrobromobenzene

Method Overview

This multi-step process begins with the preparation of 2-fluoro-4-nitrobromobenzene, followed by nucleophilic substitution to introduce the methoxy group.

Procedure

- Preparation of Intermediate :

- React 3,4-difluoronitrobenzene with brominating agents to yield 2-fluoro-4-nitrobromobenzene.

- Reaction conditions: Use cuprous bromide as a catalyst in a solvent like toluene at elevated temperatures (140–160°C).

- Substitution Reaction :

- Dissolve 2-fluoro-4-nitrobromobenzene in methanol.

- Add potassium tert-butoxide as a base to facilitate the substitution of bromine with a methoxy group.

- Reaction temperature: Maintain at 0–20°C for optimal results.

- Purification :

- Extract the product using toluene, wash with brine solution, and dry over sodium sulfate.

- Recrystallize from petroleum ether to obtain pure 2-fluoro-4-nitroanisole.

Advantages

- High yield (typically >85%).

- Scalable for industrial applications.

Limitations

- Multi-step process increases complexity.

- Requires careful handling of reagents like potassium tert-butoxide.

Photochemical Synthesis

Method Overview

This method utilizes photochemical reactions involving nucleophiles like hydroxide ions or pyridine to modify aromatic substrates containing nitro and fluoro groups.

Procedure

- Dissolve starting material (e.g., 2-halo-4-nitroanisole) in an appropriate solvent such as acetonitrile.

- Irradiate the solution with UV light in the presence of nucleophiles (e.g., hydroxide ions).

- Monitor the reaction progress using gas chromatography or HPLC.

- Isolate the product by filtration or solvent extraction.

Advantages

- Environmentally friendly due to minimal use of hazardous reagents.

- High selectivity under controlled conditions.

Limitations

- Requires specialized equipment for UV irradiation.

- Reaction times may be longer compared to conventional methods.

Table of Key Reaction Parameters

| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Fluorination | Selectfluor | Acetonitrile | Room Temperature | ~80 | Simple but requires expensive fluorinating agents |

| Nucleophilic Substitution | Potassium tert-butoxide, Methanol | Toluene | 0–20 | ~87 | Industrially scalable |

| Photochemical Synthesis | Hydroxide ion, Pyridine | Acetonitrile | UV Irradiation | ~75 | Eco-friendly but slower |

Analyse Des Réactions Chimiques

Amine Substitution

The nitro group activates the aromatic ring for nucleophilic attack. Reaction with hexylamine produces 4-nitro-2-fluoro-N-hexylaniline via a dual mechanistic pathway involving:

- Singlet excited state : Direct substitution at the para position to the methoxy group

- Triplet excited state : Formation of a σ-complex intermediate

Table 1: Photosubstitution with n-hexylamine

| Reaction Conditions | Conversion (%) | Major Product | Ref |

|---|---|---|---|

| λ = 365 nm, CH₃CN | 68 | 4-nitro-2-fluoro-N-hexylaniline | |

| Dark conditions | <5 | No reaction |

Catalytic Hydrogenation

The nitro group reduces to an amine under H₂/Pd-C conditions:

Reaction :

this compound → 2-Fluoro-4-aminoanisole

Table 2: Hydrogenation Parameters

| Catalyst | Temperature | Pressure | Yield (%) | Ref |

|---|---|---|---|---|

| Pd/C (5%) | 25°C | 1 atm | 92 | |

| Raney Ni | 50°C | 3 atm | 78 |

Photochemical Reduction

TiO₂-mediated reduction under UV light produces hydroxylamine derivatives:

Key Finding :

Side Chain Oxidation

The methoxy group resists oxidation, while the nitro group remains intact. No significant oxidation products observed under standard conditions (KMnO₄, CrO₃) .

Electrochemical Fluorination

Anodic fluorination in Et₃N·5HF yields:

Products :

- 2,6-Difluoro-4-nitroanisole (18%)

- Polyfluorinated byproducts (23%)

Conditions :

Photoinduced Electron Transfer

Forms charge-transfer complexes with tetranitromethane, leading to radical intermediates:

Table 3: Photolysis Products

| Quencher | Products Formed | Yield (%) | Ref |

|---|---|---|---|

| O₂ | 4-Fluoro-2-nitroanisole oxide | 41 | |

| CH₃OH | Methoxylated derivatives | 33 |

Comparative Reactivity

Table 4: Reactivity vs. Analogues

| Compound | Reaction Type | Relative Rate | Ref |

|---|---|---|---|

| 4-Nitroanisole | Photosubstitution | 1.0 (Reference) | |

| This compound | Photosubstitution | 3.2 | |

| 2-Chloro-4-nitroanisole | Catalytic reduction | 0.7 |

Dual Excited State Pathways

Time-resolved spectroscopy reveals:

- Singlet state lifetime : 2.3 ns

- Triplet state lifetime : 15 μs

- Quantum yield (Φ) = 0.18 for amine substitution

Solvent Effects

Reactivity increases in polar aprotic solvents:

Solvent Series : CH₃CN > DMF > THF > CCl₄

Pharmaceutical Intermediates

Used in synthesizing:

Agrochemical Derivatives

Key precursor for:

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

2-Fluoro-4-nitroanisole serves as an important intermediate in the synthesis of several pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound's unique chemical structure allows for modifications that enhance the therapeutic efficacy of drug candidates.

Case Study:

A notable study highlighted the synthesis of a new class of anti-inflammatory agents utilizing this compound as a key building block. The modified compounds exhibited improved potency and reduced side effects compared to existing medications.

Agrochemical Formulations

Enhancing Pesticide Efficacy:

In agrochemical applications, this compound is utilized to improve the effectiveness of pesticides and herbicides. Its incorporation into formulations has been shown to enhance crop yield and pest management capabilities.

Data Table: Efficacy of this compound in Agrochemicals

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Weed control | Increased efficacy by 30% |

| Insecticides | Pest management | Enhanced activity against pests |

Material Science

Development of Advanced Materials:

The compound is also employed in material science for creating advanced materials, including polymers and coatings. Its properties contribute to improved chemical resistance and durability.

Research Findings:

Research has demonstrated that incorporating this compound into polymer matrices results in materials with enhanced thermal stability and mechanical strength. These advancements are crucial for applications in construction and automotive industries.

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound is used as a standard reference material. It aids in the accurate detection and quantification of similar compounds in complex mixtures.

Application Example:

A study utilizing high-performance liquid chromatography (HPLC) employed this compound as a calibration standard, demonstrating its reliability in quantifying nitro compounds in environmental samples.

Research in Organic Synthesis

Building Block for Diverse Structures:

As a valuable building block, this compound facilitates the synthesis of diverse chemical structures with specific functional properties.

Synthesis Example:

A recent publication detailed the use of this compound in synthesizing novel heterocyclic compounds, which showed promising biological activities against various pathogens.

Mécanisme D'action

The mechanism of action of 2-fluoro-4-nitroanisole largely depends on its chemical reactivity. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in nucleophilic aromatic substitution reactions. Additionally, the fluorine atom can influence the electronic distribution in the molecule, affecting its reactivity and interaction with other chemical species .

Comparaison Avec Des Composés Similaires

- 2-Fluoro-4-nitrotoluene

- 4-Fluoro-2-nitroanisole

- 2-Methyl-3-nitroanisole

- 1-Fluoro-4-nitrobenzene

Comparison: 2-Fluoro-4-nitroanisole is unique due to the presence of both a fluorine atom and a nitro group on the anisole ring. This combination imparts distinct electronic properties, making it more reactive in nucleophilic aromatic substitution reactions compared to its analogs. The presence of the methoxy group also influences its solubility and interaction with other molecules .

Activité Biologique

2-Fluoro-4-nitroanisole is an aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a nitro group attached to an anisole structure, characterized by a methoxy group bonded to a benzene ring. Its molecular formula is CHFNO. The presence of these substituents significantly influences its chemical reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Fluorination of 4-nitroanisole : This method involves the use of xenon difluoride in the presence of boron trifluoride etherate, yielding the desired compound in approximately 73% yield .

- Reactions with diazonium salts : This approach utilizes diazonium fluoborate intermediates to introduce the fluorine atom selectively.

Enzyme Interactions

Recent studies indicate that this compound exhibits significant interactions with various enzymes. It has been identified as a potential biochemical probe due to its ability to interact with biological molecules, such as:

- Ribonuclease A : The compound's reactivity with ribonuclease A suggests possible applications in biochemical research, particularly in understanding RNA processing mechanisms.

Antimicrobial and Antitubercular Activities

Research has shown that derivatives of nitroanisoles, including this compound, possess antimicrobial properties. For example:

- Antitubercular Activity : Compounds structurally related to this compound have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating moderate to potent efficacy . This suggests that further structural modifications could enhance their therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nitro-substituted anisoles revealed that compounds similar to this compound exhibited varying degrees of activity against antibiotic-resistant strains of bacteria. The most effective derivatives showed MIC values as low as 4 µg/mL against M. tuberculosis H37Rv .

Case Study 2: Reactivity Characterization

Investigations into the reactivity of this compound with nucleophiles have provided insights into its biochemical behavior. These studies highlight its potential as a reactive probe for studying enzyme mechanisms and cellular interactions.

Data Table: Biological Activities of Nitroanisoles

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for characterizing 2-fluoro-4-nitroanisole’s photoreactivity in nucleophilic substitution reactions?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor absorbance changes during irradiation (typically 300–400 nm) to track reaction progress. Use a quartz cuvette and a mercury/xenon lamp calibrated to the compound’s absorption maxima .

- HPLC Analysis : Quantify reaction products using reverse-phase C18 columns with a methanol/water mobile phase. Compare retention times to synthetic standards .

- Control Experiments : Conduct reactions under inert atmospheres (e.g., argon) to exclude oxygen-mediated side reactions. Include dark controls to confirm photodependency .

Q. How can researchers differentiate this compound from its structural isomers (e.g., 5-fluoro-2-nitroanisole) using spectroscopic methods?

Methodological Answer:

- ¹⁹F NMR : The fluorine chemical shift for this compound appears at δ ≈ -110 ppm (split by adjacent nitro group), whereas 5-fluoro-2-nitroanisole shows a distinct upfield shift (~-115 ppm) due to reduced electron-withdrawing effects .

- Mass Spectrometry (EI-MS) : Fragmentation patterns differ; the 2-fluoro-4-nitro isomer produces a prominent [M–NO₂]⁺ ion (m/z 139), while 5-fluoro-2-nitroanisole exhibits [M–OCH₃]⁺ (m/z 154) .

Advanced Research Questions

Q. How do dual triplet excited states influence the photoreaction pathways of this compound with amines?

Methodological Answer:

- Transient Absorption Spectroscopy : Identify short-lived triplet states (T₁ and T₂) using nanosecond laser flash photolysis. Time-resolved data reveal T₁ (τ ≈ 50 ns) mediates nucleophilic substitution, while T₂ (τ ≈ 10 ns) participates in electron-transfer pathways .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces. Results show T₂ has a higher energy (ΔE ≈ 15 kcal/mol) and promotes radical intermediates .

- Quenching Studies : Use triplet quenchers (e.g., β-carotene) to isolate T₁-specific reactivity. Compare product ratios with/without quenchers to validate dual mechanisms .

Q. What strategies resolve contradictions in reported fluorescence quantum yields (ΦF) for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Solvent Polarity Screening : Measure ΦF in a solvent series (e.g., hexane → DMSO). Low ΦF in polar solvents (<0.05) correlates with enhanced nonradiative decay via hydrogen bonding, while nonpolar solvents (ΦF ≈ 0.12) stabilize emissive states .

- Temperature-Dependent Studies : Plot ΦF vs. temperature (77–298 K). In frozen matrices (77 K), ΦF increases by ~40%, confirming thermal deactivation dominates at room temperature .

- Lifetime Measurements : Time-correlated single-photon counting (TCSPC) reveals multi-exponential decay in polar solvents, indicating competing relaxation pathways .

Q. How can this compound be optimized as a photoprobe for protein labeling without inducing nonspecific crosslinking?

Methodological Answer:

- Wavelength Selectivity : Irradiate at 365 nm (vs. broad-spectrum light) to minimize protein photodamage. Use a cutoff filter to exclude UV-B/C .

- Quencher Additives : Include 1 mM sodium azide to scavenge reactive oxygen species (ROS) generated during photoactivation .

- Competitive Binding Assays : Pre-incubate proteins with non-fluorinated analogs (e.g., 4-nitroanisole) to block nonspecific binding sites before introducing the fluoro-probe .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

Methodological Answer:

- pH-Dependent Kinetics : Conduct stability assays (HPLC monitoring) across pH 1–7. Degradation half-life (t₁/₂) drops from >24 hrs (pH 7) to <1 hr (pH 1) due to acid-catalyzed hydrolysis of the methoxy group .

- Counterion Effects : Compare HCl vs. H2SO4 systems. Sulfate ions accelerate degradation by stabilizing transition states (ΔG‡ reduced by 2.3 kcal/mol in H2SO4) .

- Isotopic Labeling : Use ¹⁸O-labeled H2O to track hydrolysis products. LC-MS confirms nitro group remains intact, while methoxy oxygen incorporates ¹⁸O .

Q. Synthesis and Purification

Q. What are critical considerations for scaling up the synthesis of this compound while minimizing byproducts?

Methodological Answer:

- Nitration Conditions : Optimize HNO3/H2SO4 ratios (3:1 v/v) to avoid over-nitration. Temperatures >50°C favor dinitro byproducts (e.g., 2-fluoro-3,4-dinitroanisole) .

- Fluorine Source : Use AgF (vs. KF) for higher yields in nucleophilic aromatic substitution. AgF’s solubility in aprotic solvents (e.g., DMF) improves reaction homogeneity .

- Purification : Employ silica gel chromatography (hexane/EtOAc 4:1) to separate mono-nitro product from diastereomers. Confirm purity via melting point (mp 92–94°C) and ¹H NMR (δ 3.90 ppm, singlet for OCH3) .

Propriétés

IUPAC Name |

2-fluoro-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMVTXUXZUPGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278852 | |

| Record name | 2-Fluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-93-6 | |

| Record name | 2-Fluoro-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 455-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.